

6-Fluorotryptophan (CAS 7730-20-3): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Fluorotryptophan

Cat. No.: B1212183

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Abstract

6-Fluorotryptophan is a fluorinated analog of the essential amino acid L-tryptophan. Its unique properties, arising from the introduction of a fluorine atom at the 6-position of the indole ring, have made it a valuable tool in various fields of scientific research. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, biological activity, and key applications of **6-fluorotryptophan**. Detailed experimental protocols for its use in nuclear magnetic resonance (NMR) spectroscopy, site-specific protein incorporation, and metabolic labeling are also presented.

Physicochemical Properties

6-Fluorotryptophan is a crystalline solid at room temperature.^[1] Its key physicochemical properties are summarized in the table below. The introduction of the highly electronegative fluorine atom can subtly influence the electronic environment of the indole ring, which in turn affects its interactions and spectroscopic properties.

Property	Value	Reference(s)
CAS Number	7730-20-3	[2][3]
Molecular Formula	C ₁₁ H ₁₁ FN ₂ O ₂	[4][5]
Molecular Weight	222.22 g/mol	[5][6]
Melting Point	253-255 °C	[3]
Appearance	Crystalline solid	[2]
Solubility	Methanol: 0.1 mg/mL 2% Acetic Acid: 1 mg/mL Sparingly soluble in aqueous solutions	[2]
UV/Vis Maximum (λ _{max})	218 nm	[2]
Storage Conditions	-20°C, protect from light	[7]

Synthesis and Purification

The chemical synthesis of **DL-6-fluorotryptophan** can be achieved through a multi-step process, often starting from 6-fluoroindole. The following is a representative synthetic protocol adapted from established methods for analogous compounds.

Experimental Protocol: Synthesis of DL-6-Fluorotryptophan

Step 1: Synthesis of 6-Fluorogramine

- To a solution of 6-fluoroindole in a suitable organic solvent (e.g., dioxane), add formaldehyde and dimethylamine.
- The reaction mixture is stirred at room temperature to facilitate the Mannich reaction, yielding 6-fluorogramine.
- The product is purified by extraction and column chromatography.

Step 2: Coupling with a Glycine Equivalent

- The purified 6-fluorogranine is reacted with a protected glycine equivalent, such as N-benzoyl-2-benzylthioimidazolone, in the presence of a suitable base.
- This reaction leads to the formation of a protected hydantoin precursor.
- The resulting adduct is purified by column chromatography.[1]

Step 3: Hydrolysis and Deprotection

- The hydantoin precursor is subjected to acidic hydrolysis (e.g., using 6 M HCl in dioxane) to open the hydantoin ring.[1]
- Subsequent basic hydrolysis (e.g., with Ba(OH)₂) removes the remaining protecting groups to yield the racemic mixture of DL-**6-fluorotryptophan**.

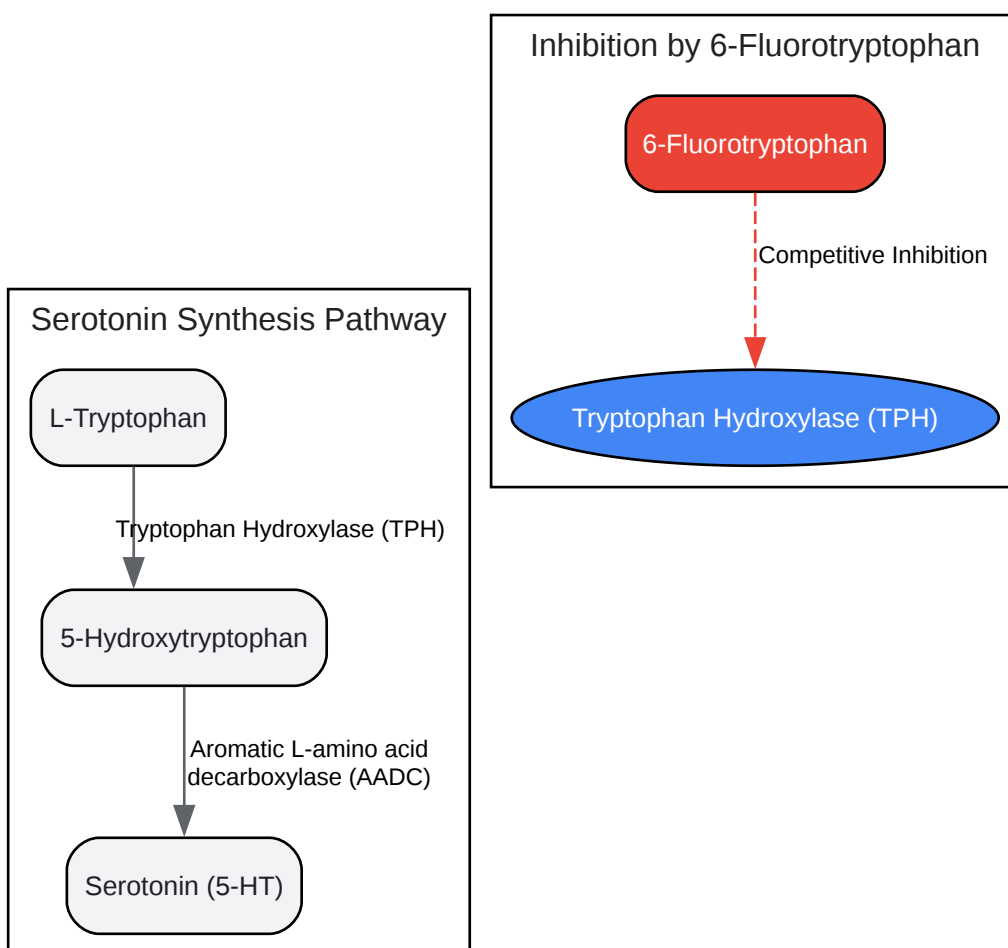
Step 4: Purification

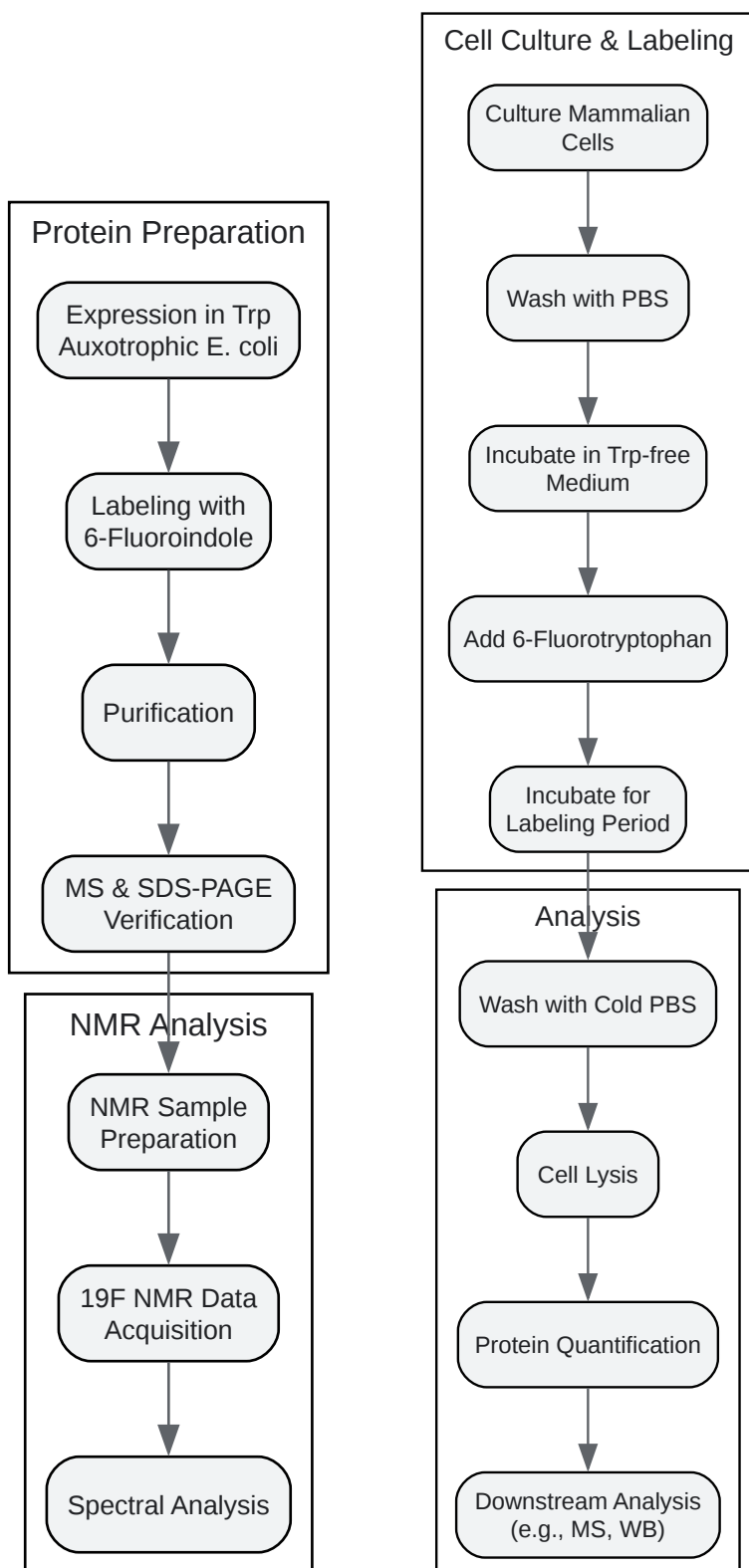
- The crude product is neutralized and then purified using ion-exchange chromatography.[1]
- The column is first washed with deionized water until the eluent is neutral.
- The purified DL-**6-fluorotryptophan** is then eluted with a dilute ammonia solution.[1]
- The solvent is removed under reduced pressure to yield the final product as a solid.

Biological Activity and Mechanism of Action

6-Fluorotryptophan is primarily known as a competitive inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[7] By competing with the natural substrate, L-tryptophan, it effectively reduces the production of serotonin in the brain and peripheral tissues. This leads to a transient depletion of serotonin levels.[7]

Furthermore, **6-fluorotryptophan** can be metabolized within the serotonergic pathway, being converted to 6-fluoroserotonin. This property allows it to be used as a tracer for studying neuronal serotonin pools. It also competes with L-tryptophan for binding to albumin and for transport across the blood-brain barrier.





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- To cite this document: BenchChem. [6-Fluorotryptophan (CAS 7730-20-3): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1212183#6-fluorotryptophan-cas-number-7730-20-3-information]

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